N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hydroxycyclopentyl group attached to a benzamide moiety, which is further substituted with two methoxy groups at the 3 and 4 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Hydroxycyclopentyl Intermediate: This step involves the preparation of the hydroxycyclopentyl group, which can be achieved through various organic reactions such as cyclization and hydroxylation.
Attachment to Benzamide: The hydroxycyclopentyl intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxycyclopentyl group may interact with enzymes or receptors, while the methoxy groups can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide: Similar structure but with only one methoxy group.
N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-12-6-5-11(9-13(12)20-2)14(17)16-10-15(18)7-3-4-8-15/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYGRHZOWLLKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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